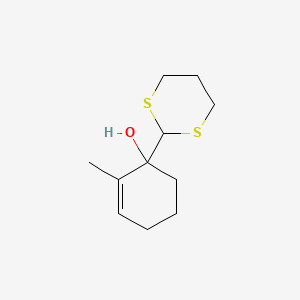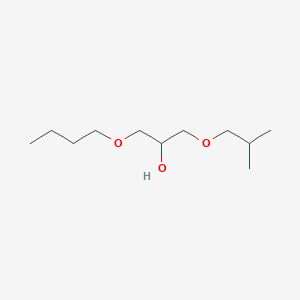
2-Ethenyl-2-methyl-1,3,6,2-dioxathiasilocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenyl-2-methyl-1,3,6,2-dioxathiasilocane is an organosilicon compound characterized by its unique structure, which includes a silicon atom bonded to both oxygen and sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-2-methyl-1,3,6,2-dioxathiasilocane typically involves the reaction of vinylsilane with sulfur and oxygen-containing reagents under controlled conditions. One common method includes the use of a catalyst to facilitate the formation of the silicon-oxygen and silicon-sulfur bonds. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques is essential to obtain the desired product with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethenyl-2-methyl-1,3,6,2-dioxathiasilocane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfur atom to a lower oxidation state.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of new carbon-silicon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Catalysts like palladium or platinum can facilitate substitution reactions involving the vinyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
2-Ethenyl-2-methyl-1,3,6,2-dioxathiasilocane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying silicon-based biochemistry.
Industry: Used in the production of advanced materials, such as silicone-based polymers and coatings.
Mécanisme D'action
The mechanism by which 2-Ethenyl-2-methyl-1,3,6,2-dioxathiasilocane exerts its effects involves the interaction of its silicon, oxygen, and sulfur atoms with various molecular targets. These interactions can influence the compound’s reactivity and stability, making it useful in a range of chemical processes. The vinyl group also allows for further functionalization, enabling the compound to participate in a variety of organic reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-2-methyl-1,3-dioxolane: Similar in structure but lacks the sulfur atom.
2-Methyl-2-ethyldioxolane: Another related compound with a different substitution pattern.
Uniqueness
2-Ethenyl-2-methyl-1,3,6,2-dioxathiasilocane is unique due to the presence of both sulfur and silicon atoms in its structure. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form stable complexes with various molecules. These features make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
116393-20-5 |
|---|---|
Formule moléculaire |
C7H14O2SSi |
Poids moléculaire |
190.34 g/mol |
Nom IUPAC |
2-ethenyl-2-methyl-1,3,6,2-dioxathiasilocane |
InChI |
InChI=1S/C7H14O2SSi/c1-3-11(2)8-4-6-10-7-5-9-11/h3H,1,4-7H2,2H3 |
Clé InChI |
SAIQXRDEWOHYCL-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(OCCSCCO1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


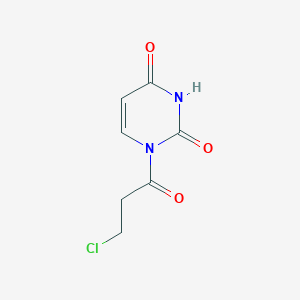
![2-Cyano-N-[(propan-2-yl)carbamoyl]acetamide](/img/structure/B14313645.png)
![5-(Benzyloxy)-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B14313649.png)
![N-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenyl)acetamide](/img/structure/B14313661.png)
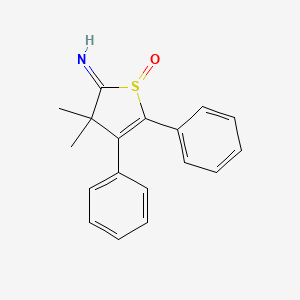
![2-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]benzoic acid](/img/structure/B14313667.png)
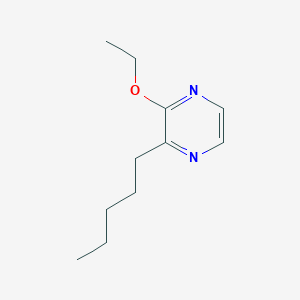
![(E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene](/img/structure/B14313695.png)
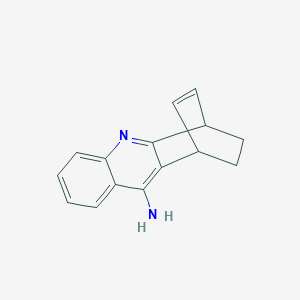

![1-{[(Cyclopent-1-en-1-yl)acetyl]oxy}pyridine-2(1H)-thione](/img/structure/B14313711.png)
![4-[(4-Phenoxyphenyl)methyl]phenol](/img/structure/B14313712.png)
